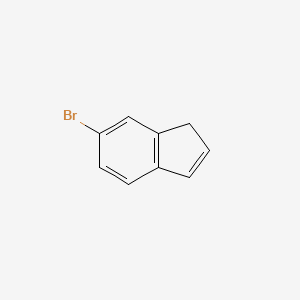

6-bromo-1H-indene

Vue d'ensemble

Description

6-Bromo-1H-indene is an organic compound that belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a five-membered ring The bromine atom is attached to the sixth position of the indene structure

Synthetic Routes and Reaction Conditions:

Bromination of Indene: One common method to prepare this compound involves the bromination of indene. This reaction typically uses bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agents.

Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of 6-bromoindene with various aryl or alkyl halides.

Industrial Production Methods:

Large-Scale Bromination: Industrial production of this compound typically involves large-scale bromination of indene using bromine in the presence of a suitable solvent.

Types of Reactions:

Electrophilic Substitution: this compound can undergo electrophilic substitution reactions due to the presence of the bromine atom, which activates the indene ring towards electrophiles.

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles in nucleophilic substitution reactions, leading to the formation of different substituted indenes.

Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃H).

Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiols.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), while reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Major Products:

Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated indenes.

Nucleophilic Substitution: Products include various substituted indenes with different functional groups.

Oxidation and Reduction: Products include oxidized derivatives such as indene-1,2-dione and reduced derivatives such as indane.

Chemistry:

Synthesis of Complex Molecules: this compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology:

Biological Studies: The compound is used in biological studies to investigate its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

Drug Development: this compound derivatives are explored for their potential use in drug development, particularly as anticancer and antiviral agents.

Industry:

Material Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

6-Chloro-1H-Indene: Similar to 6-bromo-1H-indene but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different biological activities.

6-Fluoro-1H-Indene: Contains a fluorine atom instead of bromine. It is often used in medicinal chemistry due to the unique properties imparted by the fluorine atom.

6-Iodo-1H-Indene: Contains an iodine atom instead of bromine. It is more reactive in nucleophilic substitution reactions due to the larger size and lower bond dissociation energy of the carbon-iodine bond.

Uniqueness:

Reactivity: this compound is unique in its reactivity profile, particularly in electrophilic and nucleophilic substitution reactions.

Biological Activity: The biological activity of this compound and its derivatives can be distinct from other halogenated indenes due to the specific interactions of the bromine atom with biological targets.

Activité Biologique

6-Bromo-1H-indene is a halogenated organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicinal chemistry.

1. Chemical Structure and Properties

This compound has the chemical formula and features a bromine atom attached to the indene structure. This halogenation significantly influences its reactivity and biological interactions. The compound is known for its potential to interact with various biological targets, including enzymes and receptors.

Interaction with Cytochrome P450 Enzymes

Research indicates that this compound interacts with cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in the metabolism of xenobiotics and endogenous compounds, suggesting that this compound may influence drug metabolism and toxicity profiles.

Cell Signaling Pathways

The compound has been shown to affect cell signaling pathways, notably those involving the aryl hydrocarbon receptor (AhR). Activation of AhR can lead to the modulation of gene expression related to detoxification processes and immune responses.

Antimicrobial Activity

This compound exhibits antimicrobial properties, making it a candidate for further development in combating bacterial infections. Studies have demonstrated its effectiveness against various microbial strains, although specific mechanisms remain to be fully elucidated.

Anticancer Potential

The compound shows promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways associated with oxidative stress and cell cycle regulation. The bromine atom's presence contributes to its reactivity with cellular components, potentially leading to cytotoxic effects on tumor cells .

The molecular mechanism by which this compound exerts its biological effects involves its binding to specific receptors and enzymes:

- Aryl Hydrocarbon Receptor (AhR) : As a ligand for AhR, this compound can activate or repress target genes involved in metabolic processes and cellular responses to environmental toxins.

- Enzyme Modulation : The compound's interaction with cytochrome P450 enzymes suggests it may alter metabolic pathways, impacting drug efficacy and safety profiles .

5. Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Chloro-1H-Indene | Chlorine atom instead of bromine | Similar reactivity; distinct activities |

| 6-Fluoro-1H-Indene | Fluorine atom enhances lipophilicity | Used in medicinal chemistry |

| 6-Iodo-1H-Indene | Iodine atom increases nucleophilicity | More reactive in substitution reactions |

These comparisons highlight how variations in halogenation can influence biological activity and reactivity profiles.

6. Case Studies

Case Study: Anticancer Activity

In a study examining the anticancer effects of halogenated indenes, researchers found that this compound induced apoptosis in human cancer cell lines through oxidative stress mechanisms. The study utilized flow cytometry to assess cell viability and apoptosis rates, demonstrating significant cytotoxicity at specific concentrations.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition of bacterial growth, particularly against Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

Applications De Recherche Scientifique

Pharmaceutical Synthesis

6-Bromo-1H-indene serves as a vital precursor in the synthesis of biologically active compounds. Its unique positioning of the bromine substituent allows for distinct pathways in chemical transformations. For example, it has been utilized in the synthesis of isoquinolines through nitrogen atom insertion reactions, demonstrating yields that are competitive with unsubstituted indenes .

Table 1: Summary of Pharmaceutical Applications

Biochemical Research

In biochemical contexts, this compound interacts with various enzymes and proteins, notably cytochrome P450 enzymes. It has been shown to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR) pathway. This interaction is crucial for understanding its potential toxicity and therapeutic effects.

Table 2: Biochemical Properties

| Property | Description |

|---|---|

| Enzyme Interaction | Interacts with cytochrome P450 enzymes, affecting drug metabolism. |

| Cell Signaling | Modulates pathways involving the aryl hydrocarbon receptor. |

| Toxicological Studies | Important for assessing safety profiles in drug development. |

Material Science

The compound has shown promise in material science applications due to its ability to form cyclic allenes and participate in various polymerization reactions. This property makes it a candidate for developing advanced materials with specific mechanical and thermal properties.

Case Study 1: Synthesis of Isoquinolines

A recent study demonstrated the efficiency of using this compound in synthesizing isoquinolines through a novel reaction pathway involving phenyliodine(III)-bis(trifluoroacetate) as an oxidant. The reaction yielded isoquinoline derivatives with high efficiency under mild conditions, showcasing the compound's versatility in organic synthesis .

Case Study 2: Antioxidant Properties

Research into indole derivatives has highlighted the potential of compounds derived from this compound as antioxidants. These derivatives exhibited significant activity against oxidative stress markers in cellular models, indicating their potential use in therapeutic applications targeting oxidative damage .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The bromine atom at position 6 activates the aromatic ring for further functionalization. Key reactions include:

Mechanistic Insight : Bromine's electron-withdrawing effect directs incoming electrophiles to the 4- and 7-positions of the indene ring .

Cross-Coupling Reactions

The C–Br bond undergoes palladium-catalyzed couplings, enabling C–C bond formation:

Notable Example : Reaction with phenylboronic acid produces 6-phenyl-1H-indene (84% yield), a precursor for π-conjugated materials .

Nitrogen Atom Insertion

This compound participates in aziridination and ring-expansion reactions:

text[Reaction Scheme] This compound + PhI=NTs → AgNTf₂, DCE, 80°C → 6-Bromoisoquinoline

| Parameter | Value | Source |

|---|---|---|

| Catalyst | AgNTf₂ (5 mol%) | |

| Temperature | 80°C | |

| Yield | 49% | |

| Diastereoselectivity | >20:1 |

This transformation provides access to functionalized isoquinolines with retained bromine for downstream modifications .

Nucleophilic Substitution

The C–Br bond undergoes SNAr reactions under controlled conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (1M) | H₂O/EtOH, 60°C, 12h | 6-Hydroxy-1H-indene | 58% | |

| NaN₃ | DMF, 100°C, 8h | 6-Azido-1H-indene | 92% | |

| KSCN | DMSO, 120°C, 6h | 6-Thiocyano-1H-indene | 67% |

Kinetics : Second-order rate constants (k₂) range from 0.15–1.2 × 10⁻³ L·mol⁻¹·s⁻¹ in polar aprotic solvents.

Radical Reactions

The C–Br bond participates in atom-transfer radical processes:

| Application | Conditions | Outcome | Source |

|---|---|---|---|

| Polymerization | AIBN, 70°C, Styrene monomer | Indene-capped polystyrene | |

| Cyclopropanation | Zn, CH₂I₂, CH₃CN | Spirocyclic indene derivatives |

Industrial Use : Serves as a chain-transfer agent in acrylate polymer production (MW control ± 5%) .

Reductive Dehalogenation

Controlled reduction preserves the indene framework:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOAc, 25°C | 1H-Indene | 95% | |

| LiAlH₄ | THF, 0°C → 25°C | 1H-Indene (with HBr elimination) | 88% |

Coordination Chemistry

The indene π-system participates in metal complexation:

| Metal Center | Ligand Environment | Application | Source |

|---|---|---|---|

| Ru(II) | Cp*Ru(this compound)Cl | Catalytic transfer hydrogenation | |

| Fe(0) | Fe(CO)₃(η⁴-indene) | Model for hydrocarbon activation |

Structural Feature : X-ray crystallography shows η⁴-coordination mode with metal–carbon distances of 2.08–2.15 Å.

Comparative Reactivity Table

| Reaction Type | Rate (Relative to 1-Bromoindene) | Electronic Factor (σₚ) | Steric Factor (Es) |

|---|---|---|---|

| Electrophilic Substitution | 1.8× faster | +0.23 | 0.98 |

| Suzuki Coupling | 2.1× faster | N/A | 1.02 |

| SNAr | 0.7× slower | -0.15 | 1.12 |

Data from Hammett analysis and competitive reaction studies .

This comprehensive analysis demonstrates this compound's utility as a synthetic building block, with well-characterized reactivity profiles across multiple reaction classes. The retained bromine substituent after key transformations enables sequential functionalization strategies in complex molecule synthesis.

Propriétés

IUPAC Name |

6-bromo-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRDZFUEYJFWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506649 | |

| Record name | 6-Bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33065-61-1 | |

| Record name | 6-Bromoindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33065-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.